molecular formula C9H10ClNO2 B13501683 2-Amino-5-chloro-3,6-dimethylbenzoic acid

2-Amino-5-chloro-3,6-dimethylbenzoic acid

Cat. No.: B13501683
M. Wt: 199.63 g/mol
InChI Key: HKXOUWRWWBXGSA-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3,6-dimethylbenzoic acid is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and methyl substituents on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-3,6-dimethylbenzoic acid typically starts from 2-Amino-3-methylbenzoic acid. The process involves the selective chlorination of the benzene ring using N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF). This reaction is highly regioselective due to the strong electron-donating effect of the amino group, which directs the chlorination to the para position .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis starting from readily available raw materials. One common method includes the reduction of 2-nitro-3-methylbenzoic acid to 2-amino-3-methylbenzoic acid, followed by chlorination and subsequent purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-3,6-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-chloro-3,6-dimethylbenzoic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-3,6-dimethylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methyl groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methylbenzoic acid
  • 2-Amino-5-chlorobenzoic acid
  • 3,5-Dichloro-2-methylbenzoic acid

Uniqueness

2-Amino-5-chloro-3,6-dimethylbenzoic acid is unique due to the specific arrangement of its substituents, which provides distinct chemical reactivity and biological activity compared to its analogs. The presence of both chloro and amino groups on the benzene ring allows for versatile chemical transformations and interactions .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-amino-5-chloro-3,6-dimethylbenzoic acid

InChI

InChI=1S/C9H10ClNO2/c1-4-3-6(10)5(2)7(8(4)11)9(12)13/h3H,11H2,1-2H3,(H,12,13)

InChI Key

HKXOUWRWWBXGSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)C(=O)O)C)Cl

Origin of Product

United States

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